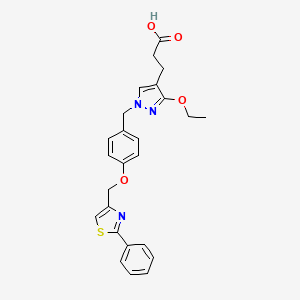

Sipoglitazar

説明

an antidiabetic agent

Structure

3D Structure

特性

IUPAC Name |

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCAWATPLCLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870331 | |

| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342026-92-0 | |

| Record name | Sipoglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIPOGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sipoglitazar: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipoglitazar is a novel oral therapeutic agent designed as a triple agonist for the peroxisome proliferator-activated receptors (PPARs), with activity on the α, γ, and δ subtypes.[1] Developed for the potential treatment of type 2 diabetes and other metabolic disorders, its mechanism of action is centered on the activation of these nuclear receptors, which are critical regulators of glucose homeostasis, lipid metabolism, and inflammation. However, the clinical development of this compound was discontinued due to safety concerns.

This technical guide will provide a comprehensive overview of the intended mechanism of action of this compound. Given the limited publicly available data on this compound, this document will leverage the extensive research and clinical data on the closely related and clinically approved dual PPARα/γ agonist, Saroglitazar, to infer and illustrate the core signaling pathways and therapeutic effects. This approach provides a robust framework for understanding the pharmacological principles underlying this compound and other drugs in its class.

Introduction to this compound and the PPAR Family

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of a multitude of genes involved in metabolism and cellular differentiation. The three main isotypes are:

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to an increase in fatty acid oxidation and a decrease in triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, it plays a pivotal role in adipogenesis, insulin sensitization, and glucose metabolism.

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.

This compound was developed as a triple agonist, aiming to combine the beneficial effects of activating all three PPAR subtypes for a comprehensive approach to treating metabolic diseases.[1]

Pharmacodynamics: Receptor Activation Profile

| Compound | Receptor | EC50 | Cell Line |

| Saroglitazar | hPPARα | 0.65 pmol/L | HepG2 |

| Saroglitazar | hPPARγ | 3 nmol/L | HepG2 |

Table 1: In-vitro activation of human PPARα and PPARγ by Saroglitazar. Data extracted from preclinical studies.[2]

Core Signaling Pathways of PPAR Agonism

The therapeutic effects of this compound are mediated through the activation of PPARs, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Lipid Metabolism (Primarily PPARα-mediated)

Activation of PPARα in hepatocytes is central to the regulation of lipid homeostasis. This pathway leads to a reduction in circulating triglycerides and an improvement in the overall lipid profile.

Glucose Homeostasis (Primarily PPARγ-mediated)

The insulin-sensitizing effects of this compound are attributed to the activation of PPARγ, primarily in adipose tissue. This leads to improved glucose uptake and utilization in peripheral tissues.

Preclinical and Clinical Efficacy (Inferred from Saroglitazar Data)

The following tables summarize the preclinical and clinical efficacy of Saroglitazar, which, as a dual PPARα/γ agonist, provides a strong indication of the expected therapeutic outcomes for this compound.

Preclinical Efficacy of Saroglitazar in Animal Models

| Animal Model | Dose (mg/kg) | Parameter | % Reduction (vs. Control) |

| db/db mice | 3 | Serum Glucose | 64.6% |

| db/db mice | 3 | Serum Triglycerides | 54.9% |

| Zucker fa/fa rats | 3 | Serum Triglycerides | 85.5% |

| Zucker fa/fa rats | 3 | Serum Insulin | 84.8% |

Table 2: Preclinical efficacy of Saroglitazar in rodent models of diabetes and dyslipidemia.[2]

Clinical Efficacy of Saroglitazar in Patients with Type 2 Diabetes

| Parameter | Saroglitazar 4 mg | Pioglitazone 45 mg | Study Duration |

| Triglycerides | -45.0% | -15.5% | 24 weeks |

| LDL-C | -5.0% | +2.9% (Increase) | 24 weeks |

| VLDL-C | -45.5% | -16.2% | 24 weeks |

| Total Cholesterol | -7.7% | +2.8% (Increase) | 24 weeks |

| HbA1c | -1.47% (absolute change) | -1.41% (absolute change) | 24 weeks |

Table 3: Comparative clinical efficacy of Saroglitazar and Pioglitazone in patients with diabetic dyslipidemia.[3]

| Parameter | Saroglitazar 4 mg | Placebo | Study Duration |

| ALT Levels | -45.8% | +3.4% (Increase) | 16 weeks |

| Liver Fat Content | -19.7% | +4.1% (Increase) | 16 weeks |

Table 4: Efficacy of Saroglitazar in patients with NAFLD/NASH.

Experimental Protocols

The characterization of PPAR agonists like this compound involves a series of standardized in-vitro and in-vivo experiments.

PPAR Transactivation Assay (In-vitro)

This assay is fundamental for determining the functional potency (EC50) of a compound on each PPAR subtype.

Radioligand Binding Assay (In-vitro)

This assay measures the affinity of a compound for a PPAR subtype by competing with a radiolabeled ligand.

-

Preparation of Receptors: Full-length human recombinant PPARγ or the ligand-binding domain is used.

-

Radioligand: A specific, high-affinity radiolabeled ligand (e.g., [125I]SB-236636 for PPARγ) is used.

-

Competition: The receptors are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: The receptor-ligand complexes are separated from the unbound ligand.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

In-vivo Animal Models

Animal models are crucial for evaluating the in-vivo efficacy and safety of PPAR agonists.

-

db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a standard model for testing anti-diabetic agents.

-

Zucker fa/fa Rats: These rats have a mutation in the leptin receptor, resulting in hyperphagia, obesity, hyperlipidemia, and insulin resistance. They are used to assess effects on both glucose and lipid metabolism.

Conclusion

This compound, as a triple PPAR agonist, was designed to offer a multi-faceted approach to the treatment of type 2 diabetes and dyslipidemia by simultaneously targeting lipid metabolism, glucose homeostasis, and other metabolic pathways. Although its development was halted, the well-documented mechanisms of action of other PPAR agonists, particularly Saroglitazar, provide a clear and detailed understanding of the core pharmacological principles that underpinned this compound's intended therapeutic effects. The data and pathways presented in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and metabolic disease.

References

- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

Sipoglitazar: A Technical Overview of a Pan-PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipoglitazar is a peroxisome proliferator-activated receptor (PPAR) agonist with activity against all three PPAR subtypes: α, γ, and δ. Developed by Takeda Pharmaceutical Company, it was investigated as a potential treatment for type 2 diabetes and metabolic syndrome. As a pan-PPAR agonist, this compound was designed to offer a multi-faceted approach to managing the complex pathophysiology of these conditions by simultaneously addressing insulin resistance, dyslipidemia, and inflammation. Although its clinical development was discontinued, the science behind this compound offers valuable insights into the therapeutic potential and challenges of targeting the PPAR signaling network. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, mechanism of action, and metabolic fate of this compound.

Discovery and Development

The development of this compound emerged from the broader research efforts into thiazolidinediones (TZDs) and PPAR agonists for the treatment of type 2 diabetes. Takeda has a long history in this area, notably with the discovery and successful commercialization of Pioglitazone, a selective PPARγ agonist.[1] The rationale behind developing pan-PPAR agonists like this compound was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation and the potential metabolic improvements associated with PPARδ activation.

While the specific timeline and key researchers involved in the discovery of this compound are not extensively detailed in publicly available literature, it is understood to be a product of Takeda's medicinal chemistry programs aimed at identifying novel PPAR modulators with improved efficacy and safety profiles. The development of this compound reached at least Phase II clinical trials before being discontinued. The reasons for discontinuation have not been publicly disclosed.

Chemical Synthesis

Detailed, step-by-step synthesis protocols for this compound are not available in the public domain, such as in peer-reviewed journals or patents. However, based on the chemical structure of this compound and general knowledge of the synthesis of related thiazolidinedione and phenoxyacetic acid derivatives, a putative synthetic route can be proposed for educational purposes.

This proposed scheme involves the coupling of a pre-formed thiazolidinedione core with a substituted phenoxyethanol side chain, a common strategy in the synthesis of glitazar-type molecules. The specific reagents and reaction conditions would be critical for achieving the desired stereochemistry and purity of the final compound.

Mechanism of Action: Pan-PPAR Activation

This compound functions as an agonist for all three subtypes of the peroxisome proliferator-activated receptor: PPARα, PPARγ, and PPARδ. These receptors are ligand-activated transcription factors that play crucial roles in regulating gene expression involved in glucose and lipid metabolism, as well as inflammation.

Upon binding to this compound, the PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of the different PPAR subtypes by this compound is expected to produce the following effects:

-

PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ Activation: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and modulates adipocyte differentiation.

-

PPARδ Activation: Ubiquitously expressed, its activation is associated with improved fatty acid metabolism and energy homeostasis.

Quantitative Data

| Parameter | This compound | Pioglitazone (for comparison) |

| Target(s) | PPARα, PPARγ, PPARδ | PPARγ (with some PPARα activity) |

| EC50 hPPARα | Data not publicly available | ~5 µM |

| EC50 hPPARγ | Data not publicly available | ~0.5 µM |

| EC50 hPPARδ | Data not publicly available | Not a significant agonist |

| Bioavailability (Rat) | 95.0% | ~100% |

| Bioavailability (Monkey) | 72.6% | Data not available |

| Primary Route of Elimination | Hepatic metabolism (oxidation and glucuronidation) | Hepatic metabolism (hydroxylation and oxidation) |

Experimental Protocols

Detailed experimental protocols used in the characterization of this compound by Takeda have not been published. However, the following are representative, standard methodologies that would be employed to evaluate a novel PPAR agonist.

PPAR Ligand Binding Assay (Representative Protocol)

This assay is designed to determine the affinity of a test compound for the ligand-binding domain (LBD) of a specific PPAR subtype.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for PPARα, PPARγ, and PPARδ.

Methodology: A competitive binding assay using a radiolabeled or fluorescently-labeled known PPAR ligand (tracer) and the purified LBD of the target PPAR subtype.

-

Reagents and Materials:

-

Purified recombinant human PPARα, γ, or δ LBD.

-

Radiolabeled ([3H]) or fluorescently labeled known PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Scintillation fluid and counter (for radioligand assay) or fluorescence plate reader.

-

-

Procedure:

-

Incubate the PPAR LBD with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free labeled ligand (e.g., using filtration or size-exclusion chromatography).

-

Quantify the amount of bound labeled ligand.

-

The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based PPAR Transactivation Assay (Representative Protocol)

This assay measures the ability of a test compound to activate a specific PPAR subtype in a cellular context, leading to the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of this compound as an agonist for each PPAR subtype.

Methodology: Use of a host cell line (e.g., HEK293 or CHO) co-transfected with two plasmids: one expressing the full-length PPAR subtype (or its LBD fused to a GAL4 DNA-binding domain) and a second containing a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.

-

Cell Culture and Transfection:

-

Culture the host cells in appropriate media.

-

Co-transfect the cells with the PPAR expression vector and the PPRE-reporter vector.

-

-

Compound Treatment:

-

Plate the transfected cells in multi-well plates.

-

Treat the cells with varying concentrations of this compound or a reference agonist.

-

-

Reporter Gene Assay:

-

After an incubation period (typically 18-24 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Plot the reporter gene activity as a function of the test compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Metabolism

The metabolic fate of this compound has been investigated in rats, monkeys, and in vitro using human liver preparations.[2] The primary routes of metabolism are oxidation and glucuronidation.

An interesting and unusual metabolic pathway was identified for this compound.[2] The parent drug is first conjugated with glucuronic acid to form an acyl glucuronide. This glucuronide conjugate is then a substrate for cytochrome P450 enzymes (specifically CYP2C8), which catalyze its oxidation. This is in contrast to the more common metabolic sequence where oxidation precedes glucuronidation.

The major circulating component in plasma following administration is the parent this compound.[2] In rats, the primary route of excretion is via the feces through biliary excretion of the glucuronide conjugate. In monkeys, the metabolites are excreted in both urine and feces.

Conclusion

This compound represents an effort to develop a pan-PPAR agonist to comprehensively address the metabolic abnormalities associated with type 2 diabetes and dyslipidemia. While its clinical development was halted, the compound serves as an important case study in the exploration of multi-target therapies for complex metabolic diseases. The unusual metabolic pathway of this compound also highlights the complexities of drug metabolism and the importance of detailed pharmacokinetic studies in drug development. Further research into the reasons for its discontinuation could provide valuable lessons for the future development of PPAR-targeted therapies.

References

Sipoglitazar: An In-Depth Technical Guide to a PPAR Pan-Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipoglitazar (developmental code name: TAK-559) is a novel oral therapeutic agent that acts as a pan-agonist for the peroxisome proliferator-activated receptors (PPARs), exhibiting triple agonistic activity on the human isoforms hPPAR-α, hPPAR-γ, and hPPAR-δ.[1] This broad-spectrum activation allows this compound to modulate a wide array of genes involved in glucose and lipid metabolism, positioning it as a potential treatment for type 2 diabetes mellitus and associated dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available preclinical and clinical data, and the experimental methodologies relevant to its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates methodologies and data from studies on similar PPAR agonists, such as Saroglitazar, to provide a representative framework for its scientific assessment.

Introduction to PPARs and Pan-Agonism

Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPAR-α, PPAR-γ, and PPAR-δ (also known as PPAR-β), play crucial roles in regulating energy homeostasis.

-

PPAR-α: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPAR-γ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose metabolism.

-

PPAR-δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in improving lipid profiles and insulin sensitivity.

A pan-agonist, such as this compound, simultaneously activates all three PPAR isoforms. This approach offers the potential for a multi-faceted therapeutic effect, addressing hyperglycemia, insulin resistance, and dyslipidemia with a single molecule.

Mechanism of Action of this compound

This compound binds to and activates PPAR-α, -γ, and -δ. This binding induces a conformational change in the receptors, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of the three PPAR isoforms by this compound initiates a cascade of downstream events that collectively improve metabolic parameters.

Caption: this compound-mediated PPAR signaling pathway.

Quantitative Data

Table 1: In Vitro PPAR Binding Affinity of this compound (Illustrative)

| PPAR Isotype | Ligand | Binding Assay Type | Ki (nM) | EC50 (nM) |

| hPPAR-α | This compound | Radioligand Displacement | Data Not Available | Data Not Available |

| hPPAR-γ | This compound | Radioligand Displacement | Data Not Available | Data Not Available |

| hPPAR-δ | This compound | Radioligand Displacement | Data Not Available | Data Not Available |

| Reference | Saroglitazar | Transactivation Assay | 0.00065 (α) | |

| 3 (γ) |

Note: The EC50 values for Saroglitazar are provided for illustrative purposes.

Table 2: Preclinical Efficacy of this compound in Animal Models (Illustrative)

| Animal Model | Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (%) | Change in Fasting Glucose (%) | Change in Insulin (%) |

| db/db mice | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Zucker fa/fa rats | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Reference | Saroglitazar | 1 | - | - | -91 |

| Saroglitazar | 3 | -81.7 | - | -84.8 |

Note: Data for Saroglitazar is provided for illustrative purposes.

Table 3: Clinical Efficacy of this compound in Type 2 Diabetes (Illustrative)

| Clinical Trial Phase | Treatment Group | Dose | Change in Triglycerides (%) | Change in HbA1c (%) |

| Phase II | This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference (PRESS V) | Saroglitazar | 2 mg | -26.4 | -0.3 |

| Saroglitazar | 4 mg | -45.0 | -0.3 |

Note: Data from the PRESS V clinical trial of Saroglitazar is provided for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections outline general methodologies used for evaluating PPAR agonists, which would be applicable to the study of this compound.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound to each PPAR isoform.

-

Methodology: Competitive radioligand displacement assays are commonly employed.

-

Receptor Preparation: The ligand-binding domains (LBDs) of human PPAR-α, -γ, and -δ are expressed as fusion proteins (e.g., with glutathione S-transferase) in E. coli and purified.

-

Assay Conditions: A constant concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPAR-γ) is incubated with the purified PPAR LBD.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the LBD.

-

Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional activity of this compound in activating PPAR-mediated gene transcription.

-

Methodology: A cell-based reporter gene assay is typically used.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

-

Plasmids: Cells are co-transfected with two plasmids:

-

An expression vector containing the LBD of a human PPAR isoform fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the yeast transcription factor (e.g., a UAS promoter).

-

-

Treatment: Transfected cells are treated with varying concentrations of this compound.

-

Measurement: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal luciferase response (EC50) is calculated.

-

Caption: Workflow for a PPAR transactivation assay.

Preclinical In Vivo Studies

-

Objective: To evaluate the efficacy and safety of this compound in relevant animal models of type 2 diabetes and dyslipidemia.

-

Commonly Used Models:

-

db/db Mice: Genetically diabetic and obese mice that exhibit hyperglycemia, hyperinsulinemia, and insulin resistance.

-

Zucker Diabetic Fatty (ZDF) Rats: A model of obesity, insulin resistance, and type 2 diabetes.

-

High-Fat Diet-Induced Obese Mice/Rats: A diet-induced model that mimics the metabolic abnormalities associated with human obesity and type 2 diabetes.

-

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the start of the study.

-

Grouping: Animals are randomly assigned to different treatment groups (e.g., vehicle control, this compound at various doses, positive control).

-

Dosing: this compound is typically administered orally once daily for a defined duration (e.g., 2-12 weeks).

-

Monitoring: Body weight, food and water intake are monitored regularly.

-

Efficacy Endpoints:

-

Glycemic Control: Fasting blood glucose, insulin levels, and oral glucose tolerance tests (OGTT) are performed.

-

Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL-C, and low-density lipoprotein cholesterol (LDL-C) are measured.

-

-

Safety Endpoints:

-

Clinical observations for any signs of toxicity.

-

Organ weight analysis at the end of the study.

-

Histopathological examination of key organs.

-

Caption: General workflow for a preclinical animal study.

Clinical Development

Information from a clinical trial of TAK-559 (this compound) indicates its investigation for the treatment of type 2 diabetes mellitus. The study design suggests it has partial PPAR-α agonist activity, potent PPAR-δ activity, and modest PPAR-γ activity at higher concentrations in nonclinical models.[2]

Phase I Clinical Trials

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Design: Typically single-ascending dose and multiple-ascending dose studies.

-

Endpoints:

-

Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetics: Measurement of plasma concentrations of this compound over time to determine parameters such as Cmax, Tmax, AUC, and half-life.

-

Phase II Clinical Trials

-

Objective: To evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

-

Design: Randomized, double-blind, placebo-controlled studies.

-

Endpoints:

-

Primary Efficacy: Change from baseline in HbA1c.

-

Secondary Efficacy: Changes in fasting plasma glucose, lipid parameters (triglycerides, HDL-C, LDL-C), and markers of insulin resistance.

-

Safety: Similar to Phase I studies.

-

Conclusion

This compound, as a PPAR pan-agonist, represents a promising therapeutic strategy for the management of type 2 diabetes and dyslipidemia by targeting multiple pathways of metabolic regulation. While specific quantitative data on its direct interactions with PPAR isoforms remain limited in the public literature, the established methodologies for evaluating PPAR agonists provide a clear framework for its continued investigation. Further disclosure of preclinical and clinical data will be crucial for a complete understanding of its therapeutic potential and safety profile. The information compiled in this guide, including the illustrative data and standardized protocols, serves as a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

References

The Pharmacodynamics of Sipoglitazar: An In-depth Technical Guide

Disclaimer: Publicly available, detailed quantitative pharmacodynamic data and specific experimental protocols for Sipoglitazar (also known as TAK-654) are limited. This guide provides a comprehensive overview of its known mechanism of action and, for illustrative purposes, incorporates detailed data and protocols from the closely related, clinically approved dual PPAR agonist, Saroglitazar. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that the quantitative data presented is for a related compound and not this compound itself.

Introduction to this compound

This compound is a novel oral anti-diabetic agent that acts as a triple agonist for the human peroxisome proliferator-activated receptors (PPARs), with activity at the α, γ, and δ isoforms.[1] By targeting all three PPAR subtypes, this compound is designed to offer a broad range of therapeutic effects, addressing the multifaceted nature of metabolic disorders such as type 2 diabetes and dyslipidemia. The activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of gene expression involved in glucose and lipid metabolism, energy homeostasis, and inflammation.

Preclinical studies have shown that after oral administration, this compound is distributed to target tissues, including the liver and adipose tissue.[1] Its metabolism primarily involves oxidation and glucuronidation.[1]

Core Mechanism of Action: PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that, upon activation by a ligand such as this compound, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The three PPAR isoforms have distinct but overlapping functions:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in regulating cholesterol levels.

By activating all three isoforms, this compound aims to provide comprehensive metabolic control, improving both lipid profiles and insulin sensitivity.

Quantitative Pharmacodynamics: A Case Study with Saroglitazar

Due to the limited availability of specific quantitative data for this compound, this section presents data for Saroglitazar, a dual PPARα/γ agonist, to illustrate the typical pharmacodynamic profile of this class of drugs.

Receptor Binding and Activation

The potency of a PPAR agonist is typically determined through in vitro transactivation assays. These assays measure the ability of the compound to activate the transcription of a reporter gene under the control of a PPRE.

Table 1: In Vitro PPAR Transactivation Potency of Saroglitazar [2]

| PPAR Isoform | EC50 Value |

| hPPARα | 0.65 pM |

| hPPARγ | 3 nM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Effects on Target Gene Expression

The therapeutic effects of PPAR agonists are mediated by changes in the expression of target genes involved in lipid and glucose metabolism.

Table 2: Effect of Saroglitazar on Hepatic and Adipose Tissue Gene Expression in db/db Mice [2]

| Tissue | Gene | Fold Change vs. Control |

| Liver | ACO | + 2.4 |

| FATP | + 6.8 | |

| CD36 | + 1.7 | |

| LPL | + 2.9 | |

| ApoCIII | - 70% (downregulation) | |

| Adipose Tissue | aP2 | + 3.5 |

| FATP | + 1.9 | |

| CD36 | + 2.6 | |

| LPL | + 3.1 | |

| ACRP30 | + 1.5 |

In Vivo Pharmacodynamic Effects in Animal Models

Preclinical studies in animal models of diabetes and dyslipidemia are crucial for evaluating the in vivo efficacy of PPAR agonists.

Table 3: In Vivo Effects of Saroglitazar in db/db Mice (12-day treatment)

| Parameter | ED50 (mg/kg) | Maximum Reduction at 3 mg/kg |

| Serum Glucose | 0.19 | 64.6% |

| Serum Triglycerides (TG) | 0.05 | 54.9% |

| Free Fatty Acids (FFA) | 0.19 | 56.1% |

| Serum Insulin (at 1 mg/kg) | - | 91% |

| AUCglucose (OGTT at 1 mg/kg) | - | 59% |

ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum effect.

Table 4: In Vivo Effects of Saroglitazar in Zucker fa/fa Rats

| Parameter | ED50 (mg/kg) | Reduction at 3 mg/kg |

| Serum Triglycerides (TG) | 0.26 | 81.7% |

| Free Fatty Acids (FFA) | - | 69.3% |

| Serum Insulin | - | 84.8% |

| AUCglucose (OGTT) | - | 51.5% |

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize the pharmacodynamics of PPAR agonists, based on protocols described for Saroglitazar.

PPAR Transactivation Assay

Objective: To determine the in vitro potency and selectivity of a compound for different PPAR isoforms.

Methodology:

-

Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with:

-

An expression vector for the ligand-binding domain of the human PPAR isoform (α or γ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., Saroglitazar) or a vehicle control for 24 hours.

-

Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The fold activation of luciferase activity relative to the vehicle control is calculated. The EC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.

In Vivo Efficacy Study in db/db Mice

Objective: To evaluate the anti-diabetic and lipid-lowering effects of a compound in a genetic model of type 2 diabetes.

Methodology:

-

Animal Model: Male db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Dosing: The test compound (e.g., Saroglitazar) is administered orally once daily for a specified period (e.g., 12 days) at various doses. A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for measurement of serum glucose, triglycerides, free fatty acids, and insulin.

-

Oral Glucose Tolerance Test (OGTT): On the final day of the study, after an overnight fast, an oral glucose load (e.g., 1.5 g/kg) is administered. Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 120 minutes) to determine the area under the curve (AUCglucose).

-

Gene Expression Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of target gene expression using methods like quantitative real-time PCR (qRT-PCR).

Visualizations

Signaling Pathway of PPAR Agonists

Caption: Simplified signaling pathway of this compound as a PPAR agonist.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo pharmacodynamic study in a diabetic mouse model.

Conclusion

This compound, as a triple PPAR-α, -γ, and -δ agonist, represents a promising therapeutic strategy for managing complex metabolic diseases by simultaneously targeting lipid and glucose abnormalities. While specific quantitative pharmacodynamic data for this compound remains largely proprietary, the detailed information available for the related dual agonist Saroglitazar provides valuable insights into the expected molecular and physiological effects of this class of drugs. The activation of PPARs by these agents leads to significant changes in the expression of genes that govern lipid metabolism and insulin sensitivity, translating into beneficial effects on metabolic parameters in preclinical models. Further publication of detailed data on this compound will be essential to fully characterize its unique pharmacodynamic profile as a triple agonist and its potential clinical utility.

References

- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Sipoglitazar's Effect on Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the specific effects of sipoglitazar on gene regulation is limited. Therefore, this guide utilizes data from other peroxisome proliferator-activated receptor (PPAR) agonists, particularly pan-agonists and dual PPAR-α/γ agonists, to illustrate the expected molecular mechanisms and effects on gene expression. The experimental protocols provided are generalized methodologies applicable to the study of PPAR agonists like this compound.

Introduction

This compound is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ[1]. As a member of the glitazar class of drugs, it holds therapeutic potential for metabolic disorders, including type 2 diabetes and dyslipidemia. The pharmacological effects of this compound are mediated through its ability to bind to and activate PPARs, which are ligand-activated transcription factors. This activation leads to the regulation of a complex network of genes involved in glucose and lipid metabolism, as well as inflammation. This technical guide provides an in-depth overview of the core mechanisms of this compound's action on gene regulation, supported by illustrative data from related PPAR agonists, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: PPAR-Mediated Gene Regulation

The primary mechanism by which this compound influences gene expression is through the activation of the PPAR signaling pathway. As a pan-agonist, this compound binds to and activates all three PPAR isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the differentiation of pre-adipocytes into mature fat cells, enhances insulin sensitivity, and regulates the expression of genes involved in lipid storage and glucose uptake.

-

PPARδ (also known as PPARβ): Ubiquitously expressed and involved in the regulation of fatty acid oxidation and energy homeostasis.

Upon ligand binding, the PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway Diagram

Quantitative Data on Gene Regulation by PPAR Agonists

Regulation of Genes Involved in Lipid Metabolism

PPAR agonists are known to potently regulate genes involved in various aspects of lipid metabolism. Table 1 summarizes the effects of the pan-PPAR agonist chiglitazar on the expression of key lipid metabolism genes in different cell lines[2].

| Gene | Function | Cell Line | Agonist | Fold Change vs. Control |

| CPT-1a | Carnitine Palmitoyltransferase 1A (Fatty Acid Oxidation) | HepG2 (Hepatoma) | Chiglitazar (10 µM) | 2.5 |

| CPT-1b | Carnitine Palmitoyltransferase 1B (Fatty Acid Oxidation) | C2C12 (Myoblast) | Chiglitazar (10 µM) | 3.2 |

| aP2 | Adipocyte Protein 2 (Fatty Acid Binding) | 3T3-L1 (Preadipocyte) | Chiglitazar (10 µM) | 4.1 |

| LPL | Lipoprotein Lipase (Lipid Metabolism) | 3T3-L1 (Preadipocyte) | Chiglitazar (10 µM) | 2.8 |

| UCP-2 | Uncoupling Protein 2 (Thermogenesis) | L-02 (Hepatocyte) | Chiglitazar (10 µM) | 1.9 |

Table 1: Illustrative quantitative data on the regulation of lipid metabolism genes by the pan-PPAR agonist chiglitazar[2]. Data is derived from RT-PCR analysis after 48 hours of treatment.

Regulation of Genes Involved in Glucose Homeostasis

PPARγ activation, in particular, plays a crucial role in improving insulin sensitivity and regulating glucose homeostasis. A key target gene in this process is the glucose transporter type 4 (GLUT4). Studies with the PPARγ agonist pioglitazone have demonstrated its effect on GLUT4 expression[3].

| Gene | Function | Cell Line | Agonist | Fold Change in mRNA |

| GLUT4 | Glucose Transporter Type 4 | 3T3-F442A (Preadipocyte) | Pioglitazone (1 µM) | >20 |

| GLUT1 | Glucose Transporter Type 1 | 3T3-F442A (Preadipocyte) | Pioglitazone (1 µM) | >10 |

Table 2: Illustrative quantitative data on the regulation of glucose transporter gene expression by the PPARγ agonist pioglitazone[3]. Data reflects maximal induction after 7 days of treatment.

Regulation of Genes Involved in Inflammation

PPARs also exert anti-inflammatory effects by regulating the expression of various inflammatory mediators. The dual PPARα/γ agonist saroglitazar has been shown to attenuate the expression of pro-inflammatory genes in murine adipose tissue.

| Gene | Function | Tissue | Agonist | Fold Change vs. Control |

| Tnf-α | Tumor Necrosis Factor-alpha | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |

| Il-6 | Interleukin-6 | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |

| Mcp-1 | Monocyte Chemoattractant Protein-1 | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |

Table 3: Illustrative qualitative data on the regulation of inflammatory gene expression by the dual PPARα/γ agonist saroglitazar.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of PPAR agonists on gene regulation. These protocols can be adapted for the study of this compound.

Cell Culture and Treatment

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2 for liver-related studies, 3T3-L1 for adipocyte studies) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for optimal growth and treatment response.

-

Adherence: Allow cells to adhere and reach a desired confluency (typically 70-80%) in a humidified incubator at 37°C and 5% CO₂.

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should always be included.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream applications such as RNA or protein extraction.

Quantitative Real-Time PCR (RT-qPCR)

Protocol:

-

RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green Master Mix).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the PPAR isoform of interest (or a negative control IgG).

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of potential target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound, as a pan-PPAR agonist, is expected to exert significant effects on the gene regulatory networks controlling metabolism and inflammation. While direct quantitative data for this compound remains limited in publicly accessible literature, the evidence from related PPAR agonists provides a strong framework for understanding its molecular mechanisms. The activation of PPARα, PPARγ, and PPARδ by this compound likely leads to a coordinated regulation of genes involved in fatty acid oxidation, glucose uptake, lipid storage, and the suppression of inflammatory responses. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the specific gene regulatory effects of this compound and other novel PPAR modulators, ultimately contributing to the development of more effective therapies for metabolic diseases.

References

- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome-Wide Profiling of Peroxisome Proliferator-Activated Receptor γ in Primary Epididymal, Inguinal, and Brown Adipocytes Reveals Depot-Selective Binding Correlated with Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antidiabetic agent pioglitazone increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Targets of Sipoglitazar

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sipoglitazar was a developmental drug candidate with agonistic activity at three peroxisome proliferator-activated receptor (PPAR) subtypes: PPAR-alpha (PPARα), PPAR-gamma (PPARγ), and PPAR-delta (PPARδ)[1]. The clinical development of this compound was discontinued, and as a result, there is a scarcity of publicly available, in-depth technical data specifically for this compound. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this document, we will leverage data from the closely related and clinically approved dual PPARα/γ agonist, Saroglitazar. This approach will offer valuable insights into the molecular mechanisms and experimental evaluation typical for this class of compounds, while explicitly noting that the quantitative data and detailed protocols pertain to Saroglitazar as a representative example.

Introduction to this compound and Peroxisome Proliferator-Activated Receptors (PPARs)

This compound is a novel anti-diabetic agent characterized by its triple agonistic activity on human PPARs[1]. PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors. There are three main isotypes:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering circulating triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). Its activation improves insulin sensitivity by promoting the storage of fatty acids in adipocytes and modulating the secretion of adipokines.

-

PPARδ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.

By targeting all three PPAR subtypes, this compound was designed to offer a comprehensive therapeutic approach to metabolic disorders by simultaneously addressing dyslipidemia, insulin resistance, and other metabolic dysregulations.

Molecular Mechanism of Action: The PPAR Signaling Pathway

The fundamental mechanism of action for this compound and other PPAR agonists involves the regulation of gene expression. Upon entering the cell, the agonist binds to the ligand-binding domain (LBD) of its respective PPAR isotype. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. The entire complex then recruits the necessary cellular machinery to initiate the transcription of these genes, leading to a physiological response.

Caption: General signaling pathway of PPAR agonists like this compound.

Quantitative Analysis of Molecular Interactions: A Look at Saroglitazar

| Molecular Target | Agonist | EC50 Value | Cell Line | Assay Type | Reference |

| Human PPARα | Saroglitazar | 0.65 pM | HepG2 | Transactivation Assay | [4] |

| Human PPARγ | Saroglitazar | 3 nM | HepG2 | Transactivation Assay |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

These data highlight the potent activity of Saroglitazar, particularly on PPARα, which is consistent with its clinical effects on lipid metabolism.

Experimental Protocols for Characterizing PPAR Agonists

The following sections detail representative protocols for key in vitro assays used to characterize the activity of PPAR agonists.

This assay is fundamental for determining the functional potency (EC50) of a compound on a specific PPAR isotype. It measures the ability of a ligand to activate a PPAR, leading to the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of a specific PPAR isotype by a test compound.

Principle: Cells are transiently co-transfected with two plasmids: an expression vector for the PPAR isotype of interest (e.g., human PPARα) and a reporter vector containing a luciferase gene under the control of a PPRE. When the test compound activates the expressed PPAR, the resulting PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.

Detailed Methodology:

-

Cell Culture:

-

Human hepatoma cells (HepG2) or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Transfection:

-

Cells are seeded in 24-well plates to reach 70-80% confluency on the day of transfection.

-

A transfection mixture is prepared containing:

-

An expression plasmid for the human PPAR isotype (e.g., pcDNA3.1-hPPARα).

-

A reporter plasmid with a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc).

-

A control plasmid expressing β-galactosidase (for normalization of transfection efficiency).

-

-

The plasmids are mixed with a transfection reagent (e.g., Lipofectamine 2000) and added to the cells according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Saroglitazar) or a vehicle control (e.g., DMSO). A positive control (a known potent agonist for the specific PPAR isotype) is also included.

-

Cells are incubated with the compounds for another 24 hours.

-

-

Luciferase Assay:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The cell lysate is then assayed for luciferase activity using a luminometer.

-

β-galactosidase activity is also measured to normalize the luciferase readings for variations in transfection efficiency.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Caption: A typical workflow for a PPAR transactivation assay.

This assay is particularly relevant for assessing the activity of PPARγ agonists, as PPARγ is the master regulator of adipogenesis.

Objective: To determine the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes.

Principle: 3T3-L1 preadipocytes are treated with a differentiation-inducing cocktail, which typically includes insulin, a glucocorticoid (like dexamethasone), and a phosphodiesterase inhibitor (like IBMX). A PPARγ agonist will enhance this differentiation process, leading to the accumulation of lipid droplets within the cells. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O dye.

Detailed Methodology:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum.

-

Cells are grown to confluence in 6-well plates. It is crucial to allow the cells to become contact-inhibited for 2 days post-confluence before inducing differentiation.

-

-

Differentiation Induction (Day 0):

-

The growth medium is replaced with a differentiation medium (DMEM with 10% FBS) containing:

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM dexamethasone

-

10 µg/mL insulin

-

The test compound (e.g., this compound) at various concentrations, a positive control (e.g., Rosiglitazone), and a vehicle control.

-

-

-

Maturation (Day 2 onwards):

-

After 2 days, the differentiation medium is replaced with a maturation medium (DMEM with 10% FBS) containing only 10 µg/mL insulin and the respective test compounds.

-

This medium is replenished every 2 days for a total of 8-10 days, by which time mature adipocytes with visible lipid droplets will have formed.

-

-

Oil Red O Staining:

-

The cells are washed with PBS and then fixed with 10% formalin for 1 hour.

-

After fixation, the cells are washed with water and then with 60% isopropanol.

-

The cells are then stained with a working solution of Oil Red O for 20 minutes to stain the intracellular lipid droplets.

-

-

Quantification:

-

After staining, the cells are washed repeatedly with water to remove unbound dye.

-

The stained lipid droplets can be visualized and imaged under a microscope.

-

For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol.

-

The absorbance of the eluted dye is measured at approximately 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.

-

Effects on Target Gene Expression

The activation of PPARs by agonists like this compound leads to changes in the expression of a wide array of genes involved in lipid and glucose metabolism.

-

PPARα Target Genes: In the liver, activation of PPARα upregulates genes involved in fatty acid uptake (e.g., CD36), mitochondrial and peroxisomal fatty acid oxidation (e.g., CPT1, ACOX1), and ketogenesis.

-

PPARγ Target Genes: In adipose tissue, PPARγ activation induces the expression of genes responsible for fatty acid uptake and storage (e.g., LPL, CD36, FABP4), and adipokines such as adiponectin (ADIPOQ), which has insulin-sensitizing effects.

-

PPARδ Target Genes: Activation of PPARδ in muscle and other tissues enhances the expression of genes involved in fatty acid oxidation and energy expenditure.

The specific gene expression profile induced by a triple agonist like this compound would be a complex interplay of the activation of all three isotypes, contributing to its overall therapeutic effect.

Conclusion

This compound is a triple PPARα/γ/δ agonist that was developed for the treatment of metabolic disorders. Although its clinical development was halted, the principles of its molecular action through the PPAR signaling pathway are well-understood and shared by other drugs in its class. By activating these key metabolic regulators, this compound was designed to modulate the expression of a wide network of genes, leading to improved lipid profiles and enhanced insulin sensitivity. The in-depth analysis of related compounds like Saroglitazar, and the standardized experimental protocols for transactivation and differentiation assays, provide a robust framework for understanding and evaluating the molecular pharmacology of PPAR agonists in drug discovery and development.

References

- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Sipoglitazar (TAK-559): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipoglitazar, also known as TAK-559, is a potent synthetic agonist targeting multiple peroxisome proliferator-activated receptor (PPAR) subtypes. As a triple agonist for PPARα, PPARγ, and PPARδ, this compound was developed to address the complex metabolic dysregulation characteristic of type 2 diabetes by simultaneously influencing glucose metabolism, lipid homeostasis, and cellular energy expenditure. Although its clinical development was discontinued, the in vitro characterization of this compound provides valuable insights into the pharmacology of pan-PPAR agonists. This technical guide summarizes the key in vitro data and methodologies used to elucidate the activity and mechanism of action of this compound.

Core Activity: PPAR Transactivation

This compound's primary mechanism of action is the direct binding to and activation of PPAR subtypes. This was quantified using transient transactivation assays, which measure the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter element.

Quantitative Analysis of PPAR Activation

The potency of this compound on human PPAR subtypes was determined in transient transactivation assays, revealing a strong dual agonism for hPPARγ1 and hPPARα, with a weaker effect on hPPARδ.[1]

| Receptor Subtype | EC50 (nM) | Notes |

| hPPARγ1 | 31 | Potent activation. This compound acts as a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist rosiglitazone.[1] |

| hPPARα | 67 | Potent activation, with an EC50 value nearly equal to that for hPPARγ1.[1] |

| hPPARδ | >10,000 | Significant activation was observed only at a high concentration of 10 µM.[1] |

Mechanism of Action: Cofactor Modulation

The transcriptional activity of PPARs is regulated by the recruitment of coactivators and the dissociation of corepressors. This compound has been shown to modulate these interactions, a key step in initiating the downstream gene transcription.

Coactivator Recruitment and Corepressor Dissociation

-

Coactivator Recruitment: In vitro studies demonstrated that this compound promotes the recruitment of the coactivator Steroid Receptor Coactivator-1 (SRC-1) to both hPPARγ1 and hPPARα.[1] This interaction is a critical step for the assembly of the transcriptional machinery.

-

Corepressor Dissociation: Furthermore, this compound was found to induce the dissociation of the corepressor Nuclear Receptor Corepressor (NCoR) from both hPPARγ1 and hPPARα. The release of corepressors is a prerequisite for the binding of coactivators and subsequent gene activation.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.

This compound signaling pathway.

In vitro characterization workflow.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the available literature and standard methodologies for PPAR agonists, the following outlines the likely approaches taken.

Transient Transactivation Assay

This assay is fundamental to determining the functional potency and efficacy of a PPAR agonist.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CV-1) is cultured in appropriate media. Cells are then transiently co-transfected with three plasmids:

-

An expression vector for the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ).

-

Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: Normalized luciferase activity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Coactivator Recruitment / Corepressor Dissociation Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to study the interaction between nuclear receptors and their cofactors.

-

Assay Components:

-

Recombinant purified PPAR-LBD, often tagged with an antibody donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody).

-

A biotinylated peptide corresponding to the receptor-interacting domain of a coactivator (e.g., SRC-1) or corepressor (e.g., NCoR).

-

An acceptor fluorophore coupled to streptavidin (e.g., XL665).

-

-

Assay Principle:

-

Coactivator Recruitment: In the presence of an agonist like this compound, the PPAR-LBD undergoes a conformational change that allows the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

Corepressor Dissociation: In the basal state, the PPAR-LBD is bound to the corepressor peptide, generating a FRET signal. The addition of an agonist causes the dissociation of the corepressor, leading to a decrease in the FRET signal.

-

-

Procedure: The assay components are mixed in a microplate with varying concentrations of this compound. After incubation, the FRET signal is measured.

-

Data Analysis: The change in FRET signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment or IC50 for corepressor dissociation.

In Vitro Metabolism

The metabolic fate of this compound was investigated in human and rat liver microsomes and hepatocytes.

-

Primary Metabolic Pathways: The main routes of metabolism for this compound in humans are oxidation and glucuronidation.

-

Key Metabolites: The primary metabolites identified are a de-ethylated metabolite (M-I) and a glucuronide conjugate of the parent compound (this compound-G).

-

Enzymes Involved: The formation of the M-I metabolite from this compound-G is primarily catalyzed by the cytochrome P450 enzyme CYP2C8.

Conclusion

The in vitro characterization of this compound (TAK-559) reveals it to be a potent dual agonist of hPPARγ1 and hPPARα, with a significantly weaker activity on hPPARδ. Its mechanism of action involves the direct binding to these receptors, leading to the recruitment of the coactivator SRC-1 and the dissociation of the corepressor NCoR, which in turn initiates the transcription of target genes. While the clinical development of this compound was halted, the detailed understanding of its in vitro pharmacology remains a valuable reference for the development of next-generation PPAR modulators for the treatment of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Sipoglitazar

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sipoglitazar

This compound is a novel anti-diabetic agent that functions as a triple agonist for human peroxisome proliferator-activated receptors (hPPARs), with activity on hPPAR-γ, hPPAR-α, and hPPAR-δ.[1] PPARs are nuclear receptors that are critical in the regulation of glucose and lipid metabolism.[2] As a triple agonist, this compound is designed to concurrently manage dyslipidemia and hyperglycemia by activating these different PPAR isotypes. PPAR-α is primarily involved in fatty acid oxidation, while PPAR-γ is a key regulator of adipogenesis and insulin sensitivity. The activation of all three PPAR isotypes suggests a broad therapeutic potential in metabolic diseases.

These application notes provide detailed protocols for the in vitro evaluation of this compound's activity on PPARα and PPARγ, the two most commonly studied isotypes for dual-agonist drugs. The methodologies described include reporter gene assays to determine functional potency, competitive binding assays to assess receptor affinity, and gene expression analysis to confirm target gene engagement in cellular models.

Data Presentation: In Vitro Potency of Comparative PPAR Agonists

| Compound | PPAR Isotype | EC50 Value | Cell Line | Reference |

| Saroglitazar | hPPARα | 0.65 pM | HepG2 | [3][4] |

| hPPARγ | 3 nM | HepG2 | [3] | |

| Ragaglitazar | hPPARα | 270 nM | - | |

| hPPARγ | 324 nM | - | ||

| Chiglitazar | hPPARα | 1.2 µM | - | |

| hPPARγ | 0.08 µM | - | ||

| hPPARδ | 1.7 µM | - |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

PPARα/γ Transactivation Assay (Reporter Gene Assay)

This assay quantitatively measures the ability of this compound to activate PPARα and PPARγ, leading to the transcription of a reporter gene.

Materials:

-

HEK293T or HepG2 cells

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 or similar transfection reagent

-

PPARα and PPARγ expression vectors

-

PPRE-luciferase reporter vector

-

Renilla luciferase control vector

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Culture: Maintain HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.

-

Prepare a separate mixture of Lipofectamine 2000 in Opti-MEM.

-

Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and then add to the cells.

-

Incubate the cells for 4-6 hours, then replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in culture medium. The final DMSO concentration should be less than 0.1%.

-

24 hours post-transfection, add the this compound dilutions to the cells. Include a vehicle-only control.

-

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Competitive Binding Assay (TR-FRET)

This assay determines the binding affinity of this compound to the PPARα and PPARγ ligand-binding domains (LBDs).

Materials:

-

GST-tagged PPARα-LBD and PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPAR ligand (tracer)

-

This compound

-

Assay buffer

-

384-well plates

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of the PPAR-LBD, anti-GST antibody, fluorescent tracer, and various concentrations of this compound in the assay buffer.

-

Assay Plate Setup: